Glycine, N-[[3-hydroxy-6-(trifluoromethoxy)-2-quinolinyl]carbonyl]-

Prolyl 4-hydroxylase inhibition Antifibrotic agents Quinoline-2-carboxamide SAR

Glycine, N-[[3-hydroxy-6-(trifluoromethoxy)-2-quinolinyl]carbonyl]- (CAS 189359-10-2; molecular formula C₁₃H₉F₃N₂O₅; MW 330.22) is a synthetic, low-molecular-weight substituted quinoline-2-carboxamide that acts as an inhibitor of prolyl 4-hydroxylase. The compound is formally claimed in U.S.

Molecular Formula C13H9F3N2O5
Molecular Weight 330.22 g/mol
CAS No. 189359-10-2
Cat. No. B12911294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycine, N-[[3-hydroxy-6-(trifluoromethoxy)-2-quinolinyl]carbonyl]-
CAS189359-10-2
Molecular FormulaC13H9F3N2O5
Molecular Weight330.22 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=C(C=C2C=C1OC(F)(F)F)O)C(=O)NCC(=O)O
InChIInChI=1S/C13H9F3N2O5/c14-13(15,16)23-7-1-2-8-6(3-7)4-9(19)11(18-8)12(22)17-5-10(20)21/h1-4,19H,5H2,(H,17,22)(H,20,21)
InChIKeyVXZFMTNKQPTCBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glycine, N-[[3-hydroxy-6-(trifluoromethoxy)-2-quinolinyl]carbonyl]- (CAS 189359-10-2): A 6-Substituted Quinoline-2-carboxamide Prolyl 4-Hydroxylase Inhibitor for Antifibrotic Research Procurement


Glycine, N-[[3-hydroxy-6-(trifluoromethoxy)-2-quinolinyl]carbonyl]- (CAS 189359-10-2; molecular formula C₁₃H₉F₃N₂O₅; MW 330.22) is a synthetic, low-molecular-weight substituted quinoline-2-carboxamide that acts as an inhibitor of prolyl 4-hydroxylase [1]. The compound is formally claimed in U.S. Patent 5,719,164 (Example 5) as N-((3-hydroxy-6-trifluoromethoxyquinolin-2-yl)carbonyl)glycine, together with its physiologically active salts and prodrugs, for use in inhibiting collagen biosynthesis and treating fibrotic diseases [1]. It is commercially available from specialty chemical suppliers at purities of ≥97% (HPLC) and NLT 98% , positioning it as a research-grade tool compound for antifibrotic pharmacology and prolyl hydroxylase enzymology studies.

Prolyl 4-hydroxylase inhibition and collagen hydroxylation studies
Quinoline 6-position SAR exploration with matched 6-Cl and unsubstituted comparators
Defined purity specification with ISO-certified quality for reproducible antifibrotic research

Why Generic Substitution Fails for CAS 189359-10-2: Structure–Activity Relationship (SAR) Constraints at the Quinoline 6-Position in Prolyl 4-Hydroxylase Inhibition


Within the substituted quinoline-2-carboxamide class, the identity of the 6-position substituent on the quinoline ring is a critical determinant of enzyme inhibitory potency and physicochemical properties, and compounds cannot be freely interchanged without risking loss of target engagement or altered pharmacokinetic behavior. The patent that explicitly claims CAS 189359-10-2 simultaneously discloses and claims the 6-chloro, 6-(2-propyloxy), and 6-(2,2,3,3-tetrafluoropropyloxy) analogs as distinct chemical entities, indicating that each substituent confers a differentiated pharmacological profile [1]. The trifluoromethoxy (–OCF₃) group at the 6-position introduces a unique combination of strong electron-withdrawing character, high lipophilicity, and metabolic stability that is not replicated by –Cl, –OCH₂CH₂CH₃, or –OCH₂CF₂CF₂H substituents [1]. Substituting any of these analogs for the trifluoromethoxy derivative in a research protocol without comparative validation therefore introduces an unquantified risk of divergent potency, selectivity, and in vivo behavior. The quantitative evidence that follows establishes the boundaries of what is known—and what remains uncharacterized—about the differentiation of this specific compound.

6-OCF₃ electronic and lipophilic profile (σₚ +0.35, π +1.04) may not transfer to 6-Cl or 6-alkoxy analogs, altering target engagement.
Trifluoromethoxy group confers distinct metabolic stability; substituting 6-(2-propyloxy) analog may introduce oxidative liability and shift PK behavior.
Separate composition-of-matter patent claims establish these 6-substituted quinoline-2-carboxamides as non-interchangeable chemical entities.

Quantitative Differentiation Evidence for N-[[3-Hydroxy-6-(trifluoromethoxy)-2-quinolinyl]carbonyl]glycine (CAS 189359-10-2) vs. In-Class Analogs


Prolyl 4-Hydroxylase Inhibitory Class Assignment and Structure–Activity Differentiation at the 6-Position

CAS 189359-10-2 belongs to a series of 3-hydroxyquinoline-2-carboxylic acid N-(carboxymethyl)amides disclosed as prolyl 4-hydroxylase inhibitors. The patent explicitly differentiates the 6-trifluoromethoxy analog (CAS 189359-10-2) from the 6-chloro analog (CAS 189359-08-8), the 6-(2-propyloxy) analog, and the 6-(2,2,3,3-tetrafluoropropyloxy) analog by claiming each as a separate compound of matter [1]. The 6-unsubstituted parent compound N-[(3-hydroxy-2-quinolinyl)carbonyl]glycine (HQCG, CAS 170689-51-7) has been independently characterized as a prolyl-4-hydroxylase inhibitor and 2-oxoglutarate-dependent nucleic acid demethylase inhibitor . The introduction of the –OCF₃ substituent at the 6-position is expected—based on its Hammett σₚ constant of +0.35 and Hansch π value of +1.04—to increase electron deficiency of the quinoline ring and enhance lipophilicity relative to the unsubstituted or 6-chloro (σₚ +0.23; π +0.71) analogs [2], although direct comparative enzyme inhibition data for this specific set of analogs remain absent from the publicly accessible patent literature.

6‑Substituent SAR
Class-level inference
σₚ +0.35, π +1.04
Δσₚ +0.35 vs 6‑H; Δπ +1.04 vs 6‑H
Supports differentiated target engagement and ADME behavior prediction.
No direct comparative enzyme inhibition data publicly available.
Prolyl 4-hydroxylase inhibition Antifibrotic agents Quinoline-2-carboxamide SAR

Explicit Patent Claim Differentiation: 6-Trifluoromethoxy vs. 6-Chloro and 6-Alkoxy Analogs

U.S. Patent 5,719,164 claims the 6-trifluoromethoxy analog (Claim 5), the 6-chloro analog (Claim 4), the 6-(2-propyloxy) analog (Claim 6), and the 6-(2,2,3,3-tetrafluoropropyloxy) analog (Claim 7) as separate composition-of-matter claims [1]. This legal differentiation reflects a finding by the inventors that each 6-substituent yields a compound with a distinct and non-obvious pharmacological profile. The patent further teaches that the compounds of this class inhibit prolyl 4-hydroxylase with in vivo antifibrotic activity demonstrated in the CCl₄-induced rat liver fibrosis model at oral doses of 1–100 mg/kg [1]. However, the patent does not disclose head-to-head IC₅₀ or Ki values for the individual claimed compounds, precluding quantitative potency ranking among the 6-substituted analogs.

Patent Claim Differentiation
Class-level inference
Separate composition-of-matter claims; no head-to-head IC₅₀ data
Establishes non-interchangeable chemical entity status for procurement decisions.
In vivo antifibrotic activity reported at class level (CCl₄ model, 1–100 mg/kg).
Patent claims Composition of matter Prolyl hydroxylase inhibitor differentiation

Physicochemical Property Differentiation: Calculated vs. Experimental Parameters

The 6-trifluoromethoxy group imparts distinct physicochemical properties relative to comparator substituents. The –OCF₃ group is recognized in medicinal chemistry for its ability to enhance metabolic stability by resisting oxidative metabolism while maintaining hydrogen-bond acceptor capacity via the oxygen atom [1]. In contrast, the 6-(2-propyloxy) analog introduces a flexible alkyl chain susceptible to cytochrome P450-mediated ω-oxidation, and the 6-chloro analog lacks the hydrogen-bond acceptor capability of the –OCF₃ oxygen. The calculated octanol–water partition coefficient (clogP) for CAS 189359-10-2 is approximately 2.1 (ACD/Labs Percepta prediction), compared to approximately 1.6 for the 6-chloro analog and approximately 0.8 for the unsubstituted parent HQCG . These differences in lipophilicity predict differential membrane permeability, plasma protein binding, and tissue distribution.

Lipophilicity (clogP)
Supporting evidence
clogP ≈ 2.1
Δ+0.5 vs 6‑Cl, Δ+1.3 vs 6‑H
Predicts differential membrane permeability and distribution in cell-based and in vivo studies.
Calculated values; experimental logP not publicly available.
Lipophilicity Metabolic stability Physicochemical profiling

Commercially Available Purity as a Selection Criterion vs. Uncharacterized or Lower-Purity Alternatives

CAS 189359-10-2 is available from established chemical suppliers at defined purity levels: ≥97% (HPLC) from Alfa Chemistry and NLT 98% from MolCore with ISO-certified quality systems . In contrast, the 6-chloro analog (CAS 189359-08-8) and the 6-(2-propyloxy) and 6-(2,2,3,3-tetrafluoropropyloxy) analogs are not widely listed with defined purity specifications from major catalog suppliers at the time of this assessment. For the unsubstituted parent HQCG (CAS 170689-51-7), purity specifications vary significantly across suppliers (commonly 95–98%), and batch-to-batch variability in inhibitory activity has been noted anecdotally in the literature [1]. The availability of the target compound with ISO-certified quality control provides a procurement advantage for studies requiring batch-to-batch reproducibility.

Purity Specification
Supporting evidence
≥97% (HPLC), ISO-certified quality
Supports batch-to-batch reproducibility in enzyme and cell-based assays.
Comparator analogs lack verified purity data from major suppliers.
Purity specification Quality control Reproducibility

Recommended Research and Industrial Application Scenarios for N-[[3-Hydroxy-6-(trifluoromethoxy)-2-quinolinyl]carbonyl]glycine (CAS 189359-10-2)


In Vitro Prolyl 4-Hydroxylase Inhibition and Collagen Hydroxylation Studies Requiring a Defined 6-Trifluoromethoxy Quinoline-2-carboxamide

CAS 189359-10-2 is the appropriate compound for investigators studying the structure–activity relationship of 6-substituted quinoline-2-carboxamides at prolyl 4-hydroxylase. Its 6-trifluoromethoxy substituent provides a distinct electronic (Hammett σₚ +0.35) and lipophilic (Hansch π +1.04) profile [2] compared to the 6-chloro and unsubstituted analogs, enabling systematic SAR exploration of the 6-position [1]. Researchers should co-procure the 6-chloro analog (CAS 189359-08-8) and the unsubstituted parent HQCG (CAS 170689-51-7) as matched comparators to establish the quantitative contribution of the –OCF₃ group to enzyme inhibition potency, given the absence of publicly available head-to-head IC₅₀ data.

Antifibrotic Drug Discovery Programs Using the CCl₄-Induced Rat Liver Fibrosis Model

The patent disclosure establishes that compounds of this class, including the 6-trifluoromethoxy analog, demonstrate antifibrotic activity in the CCl₄-induced rat liver fibrosis model at oral doses of 1–100 mg/kg [1]. CAS 189359-10-2, with its defined purity (≥97% ; NLT 98% ), is suited as a reference compound for fibrosis pharmacology studies. Its higher predicted lipophilicity (clogP ≈ 2.1 ) relative to the 6-chloro analog may confer differential hepatic distribution, making direct comparative in vivo studies essential for target validation.

Metabolic Stability and Pharmacokinetic Profiling of 6-Substituted Quinoline-2-carboxamides

The 6-trifluoromethoxy group is recognized for conferring metabolic stability by resisting oxidative metabolism while retaining hydrogen-bond acceptor functionality [3]. CAS 189359-10-2 can serve as a probe compound in comparative microsomal or hepatocyte stability assays alongside the 6-(2-propyloxy) analog (which bears an oxidatively labile alkyl chain) and the 6-chloro analog (which lacks the –OCF₃ H-bond acceptor) to quantify the contribution of the trifluoromethoxy group to intrinsic clearance and CYP inhibition profiles [1].

Procollagen Processing and Fibrosis Biomarker Studies in Cell Culture

The patent describes the use of compounds of this class to inhibit prolyl 4-hydroxylase in normal human dermal fibroblasts (NHDF), rat liver epithelial cells, and primary fat-storing cells, with metabolic labeling by ³H- and ¹⁴C-proline to monitor collagen hydroxylation status [1]. CAS 189359-10-2, with defined purity and ISO-certified quality , is suitable for these cell-based collagen processing assays. Procurement of this specific 6-OCF₃ analog ensures that any observed effects on hydroxyproline/proline ratios can be attributed to a compound with a verified chemical identity and purity specification, supporting experimental reproducibility across laboratories.

Application
Selection Property
Validation Focus
In vitro prolyl 4-hydroxylase inhibition and collagen hydroxylation SAR
Defined 6-OCF₃ analog with distinct electronic/lipophilic profile
Establish quantitative 6-position SAR against 6-Cl and unsubstituted matched comparators
Antifibrotic pharmacology research (CCl₄ rat liver fibrosis model)
Verified purity and predicted hepatic distribution profile
Comparative in vivo antifibrotic endpoint and hydroxyproline assessment
Metabolic stability and PK profiling of 6-substituted quinoline-2-carboxamides
6-OCF₃ group for oxidative metabolism resistance
Quantify intrinsic clearance and CYP inhibition profile vs. 6-alkoxy analog
Procollagen processing and fibrosis biomarker studies in cell culture
ISO-certified quality with verified chemical identity
Reproducible hydroxyproline/proline ratio measurement across laboratories
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